molecular formula C18H16F3N5O3S B2659937 2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1223899-44-2

2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2659937
CAS No.: 1223899-44-2
M. Wt: 439.41
InChI Key: JRFQFEKUFPRALI-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidin-7-one core fused with a morpholine ring and an N-[2-(trifluoromethyl)phenyl]acetamide substituent. The thiazolo[4,5-d]pyrimidine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The morpholine moiety enhances solubility and metabolic stability, while the trifluoromethylphenyl group contributes to lipophilicity and target-binding affinity via hydrophobic interactions .

Synthetic routes for analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) suggest that the target molecule may be synthesized via nucleophilic substitution or coupling reactions involving intermediates like 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide and a preformed thiazolo[4,5-d]pyrimidinone-morpholine precursor .

Properties

IUPAC Name

2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3S/c19-18(20,21)11-3-1-2-4-12(11)23-13(27)9-26-10-22-15-14(16(26)28)30-17(24-15)25-5-7-29-8-6-25/h1-4,10H,5-9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFQFEKUFPRALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the morpholine ring and the trifluoromethylphenyl group. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures, pressures, and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Structural Features

This compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine group and a trifluoromethyl phenyl moiety enhances its pharmacological properties.

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties . Studies suggest that derivatives of thiazolo-pyrimidines exhibit significant activity against various cancer cell lines and microbial strains.

Case Study: Anticancer Activity

A study published in Molecules highlighted the synthesis of thiazolo-pyrimidine derivatives, including the target compound, which were screened for cytotoxicity against human cancer cell lines. The results indicated that some derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors of specific kinases involved in cancer progression and other diseases. The target of action for this compound could include kinases such as Leucine-rich repeat kinase 2 (LRRK2) , which is implicated in Parkinson's disease .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. A study investigating various thiazolo-pyrimidine derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological properties.

Mechanism of Action

The mechanism by which 2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo/Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Potential Application
Target Compound Thiazolo[4,5-d]pyrimidin-7-one Morpholin-4-yl, N-[2-(trifluoromethyl)phenyl]acetamide Likely alkylation/condensation Kinase inhibition, enzyme modulation
7-Cyclopentyl-2-{[5-(1-imino-1-oxo-1,6-thiomorpholin-4-yl)pyridin-2-yl]amino}-N,N-dimethyl-... () Pyrrolo[2,3-d]pyrimidine Thiomorpholin-1-imino, cyclopentyl TFA-mediated deprotection in CH₂Cl₂ Not specified (likely kinase targeting)
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine () Thiazolo[4,5-d]pyrimidine Phenyl, thiourea-derived groups Microwave-assisted condensation Antimicrobial, enzyme inhibition
EP 4 374 877 A2 Derivatives (–4) Diazaspiro/pyrrolopyridazine Trifluoromethylphenyl, morpholin-4-ylethoxy Multi-step coupling reactions Oncology (kinase inhibition)

Key Observations:

  • Core Flexibility : The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from pyrrolo[2,3-d]pyrimidine () and diazaspiro systems (–4), which may alter binding pocket compatibility in biological targets.
  • Morpholine’s electron-donating nature contrasts with thiomorpholin-1-imino (), which may influence metabolic stability .

Biological Activity

The compound 2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with a complex structure that includes thiazole and pyrimidine cores. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O3SC_{17}H_{17}N_{5}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the incorporation of a morpholine group and an acetamide moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as anticancer agents and enzyme inhibitors . Notably, they have been studied for their role as reversible inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune regulation and cancer progression .

The interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing tumor metabolism and immune response modulation. This binding affinity is crucial for understanding its pharmacological properties and optimizing therapeutic applications.

Comparative Analysis of Similar Compounds

A comparative analysis reveals several compounds sharing structural similarities with our target compound. The following table summarizes their structural features and biological activities:

Compound Name Structural Features Biological Activity
1-AcetylthiazoleContains thiazole ringAntimicrobial properties
Morpholino derivativesIncludes morpholine moietyPotential neuroprotective effects
7-Oxo-pyrimidine derivativesPyrimidine core with keto groupAnticancer activity

The uniqueness of the target compound lies in its combination of a morpholine ring with a thiazolo-pyrimidine structure, which may enhance selectivity and efficacy against specific biological targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:

  • Anticancer Activity : A study demonstrated that similar thiazolo-pyrimidine derivatives exhibited promising anticancer activity by inhibiting cancer cell proliferation through modulation of IDO1 activity.
  • Enzyme Inhibition : Another research highlighted the potential of these compounds to act as selective inhibitors for COX-II enzymes involved in inflammatory pathways. The IC50 values ranged from 0.52 to 22.25 μM for various derivatives, indicating moderate to high inhibitory activity against COX-II compared to standard drugs like Celecoxib .
  • In Vivo Studies : Animal models have shown that compounds similar to our target can significantly reduce tumor growth and improve immune responses when administered in therapeutic doses .

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